
Spectroscopic Confirmation of 4-Amino-3-
cyclopropylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Amino-3-cyclopropylbenzoic

acid

Cat. No.: B3330865 Get Quote

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of

4-Amino-3-cyclopropylbenzoic acid. Leveraging comparative data from analogous

compounds, this document outlines the expected spectral characteristics and detailed

experimental protocols for researchers, scientists, and drug development professionals. The

methodologies and data presented herein serve as a robust framework for the identification

and characterization of this and structurally related molecules.

Predicted and Comparative Spectroscopic Data
Due to the novelty of 4-Amino-3-cyclopropylbenzoic acid, this section presents predicted

spectroscopic data alongside experimentally determined data for structurally similar

compounds: 4-Aminobenzoic acid and 3-Methylbenzoic acid. This comparison allows for a

clear understanding of the expected spectral features of the title compound.

¹H NMR Data (400 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum of 4-Amino-3-cyclopropylbenzoic acid is expected to show

distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the

cyclopropyl group. The cyclopropyl protons typically appear in the upfield region due to ring

strain and associated shielding effects.
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Compound Ar-H (ppm) -NH₂ (ppm)
-COOH

(ppm)

Cyclopropyl-

H (ppm)
Other (ppm)

4-Amino-3-

cyclopropylbe

nzoic acid

(Predicted)

~7.6 (d), ~7.4

(dd), ~6.7 (d)
~5.8 (s, br) ~12.0 (s, br)

~2.0 (m, 1H),

~0.9 (m, 2H),

~0.6 (m, 2H)

-

4-

Aminobenzoi

c acid

(Experimental

)

7.58-7.61 (m,

2H), 6.51-

6.53 (m, 2H)

5.82 (s, 2H) 11.91 (s, 1H) - -

4-Amino-3-

methylbenzoi

c acid

(Experimental

)

7.6 (d, 1H),

7.5 (s, 1H),

6.7 (d, 1H)

5.5 (s, br, 2H)
12.1 (s, br,

1H)
-

2.1 (s, 3H, -

CH₃)

¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to show characteristic signals for the carboxylic acid

carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.
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Compound C=O (ppm)
Aromatic C

(ppm)

Cyclopropyl C

(ppm)
Other C (ppm)

4-Amino-3-

cyclopropylbenzo

ic acid

(Predicted)

~168

~150, ~132,

~128, ~125,

~118, ~115

~15 (CH), ~10

(CH₂)
-

4-Aminobenzoic

acid

(Experimental)

167.9
153.5, 131.7,

117.3, 113.0
- -

4-Amino-3-

methylbenzoic

acid

(Experimental)

168.1

152.1, 132.5,

131.2, 122.3,

118.9, 114.8

- 17.5 (-CH₃)

Mass Spectrometry Data (EI)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns, including the loss of the carboxylic acid group and fragments from the aromatic ring

and cyclopropyl substituent.

Compound Molecular Ion (m/z) Key Fragments (m/z)

4-Amino-3-cyclopropylbenzoic

acid (Predicted)
177 132 ([M-COOH]⁺), 117, 91

4-Aminobenzoic acid

(Experimental)
137

120 ([M-OH]⁺), 92 ([M-

COOH]⁺), 65

3-Aminobenzoic acid

(Experimental)
137

120 ([M-OH]⁺), 92 ([M-

COOH]⁺), 65[1]

FT-IR Data (KBr, cm⁻¹)
The FT-IR spectrum is predicted to display characteristic absorption bands for the O-H and N-H

stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the

aromatic and cyclopropyl groups.
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Compound

O-H

(Carboxylic

Acid)

N-H (Amine)

C=O

(Carboxylic

Acid)

Aromatic

C=C

Cyclopropyl

C-H

4-Amino-3-

cyclopropylbe

nzoic acid

(Predicted)

3200-2500

(broad)
3450, 3350 1680 1610, 1520 ~3080, ~1020

4-

Aminobenzoi

c acid

(Experimental

)

3100-2500

(broad)
3466, 3371 1668 1605, 1524 -

4-Amino-3-

methylbenzoi

c acid

(Experimental

)

3100-2500

(broad)
3470, 3380 1675 1600, 1515 -

Experimental Protocols
The following are standard protocols for the spectroscopic techniques used in the

characterization of 4-Amino-3-cyclopropylbenzoic acid and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 14 ppm.
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Number of Scans: 16.

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay: 5 seconds.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

methanol.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) powder and pressed into a thin pellet.

Instrumentation: An FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding

to the functional groups present in the molecule.

Workflow for Spectroscopic Structure Confirmation
The logical flow for confirming the structure of 4-Amino-3-cyclopropylbenzoic acid using the

described spectroscopic methods is illustrated below.
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Figure 1. Workflow for the spectroscopic confirmation of 4-Amino-3-cyclopropylbenzoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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